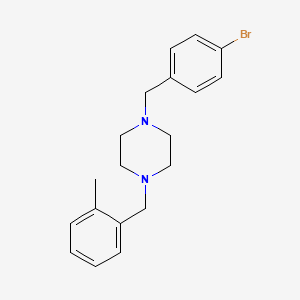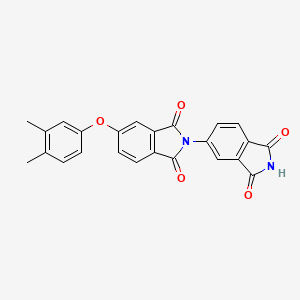![molecular formula C17H15BrO4 B10881273 (2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B10881273.png)
(2E)-3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID is an organic compound with a complex structure that includes benzyl, bromine, and methoxy functional groups attached to an acrylic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize cost and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde derivatives, while substitution of the bromine atom can produce various substituted phenylacrylic acids.
Wissenschaftliche Forschungsanwendungen
3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methoxy groups can enhance binding affinity to specific targets, while the acrylic acid moiety can participate in covalent interactions. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(BENZYLOXY)-2-CHLORO-5-METHOXYPHENYL]ACRYLIC ACID
- 3-[4-(BENZYLOXY)-2-FLUORO-5-METHOXYPHENYL]ACRYLIC ACID
- 3-[4-(BENZYLOXY)-2-IODO-5-METHOXYPHENYL]ACRYLIC ACID
Uniqueness
3-[4-(BENZYLOXY)-2-BROMO-5-METHOXYPHENYL]ACRYLIC ACID is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. This makes it a valuable compound for targeted synthetic applications and research studies.
Eigenschaften
Molekularformel |
C17H15BrO4 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
(E)-3-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15BrO4/c1-21-15-9-13(7-8-17(19)20)14(18)10-16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
InChI-Schlüssel |
LVPDDMLRTRPAOZ-BQYQJAHWSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Naphthalen-2-yloxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881196.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10881211.png)

![1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10881221.png)
![[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B10881229.png)
![2-[[2-(4-Iodophenyl)-2-oxoethyl]thio]-1,3-dimethyl-1H-imidazolium](/img/structure/B10881236.png)


![2-{[4-(2-bromo-4-methylphenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10881249.png)



![(2E)-3-{2-bromo-4-[2-(diphenylamino)-2-oxoethoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B10881263.png)
![N-[[(2-phenylacetyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10881277.png)
